(2E)-N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide
Description
The compound (2E)-N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide is a complex organic molecule featuring a benzimidazole moiety, a chlorophenyl group, and a bromo-methoxyphenyl group
Properties
IUPAC Name |
(E)-N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrClN3O2/c1-30-21-10-8-16(24)12-14(21)7-11-22(29)26-20-13-15(6-9-17(20)25)23-27-18-4-2-3-5-19(18)28-23/h2-13H,1H3,(H,26,29)(H,27,28)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLRUABCGGHYMF-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the chlorophenyl and bromo-methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include halogenating agents, coupling catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the chlorophenyl and bromo-methoxyphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety may yield benzimidazole N-oxides, while reduction of nitro groups would produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The chlorophenyl and bromo-methoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-phenols
- 2,6-bis(benzimidazol-2-yl)pyridine derivatives
- 2-(1H-benzimidazol-2-yl)sulfanyl-acetic acid derivatives
Uniqueness
Compared to similar compounds, (2E)-N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide stands out due to its unique combination of functional groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
